Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

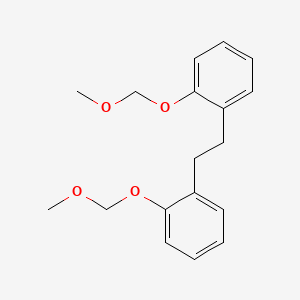

Benzene, 1,1’-(1,2-ethanediyl)bis[2-(methoxymethoxy)- is a complex organic compound with the molecular formula C16H18O2 It is characterized by the presence of two benzene rings connected by an ethanediyl bridge, with methoxymethoxy groups attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(1,2-ethanediyl)bis[2-(methoxymethoxy)- typically involves the reaction of benzene derivatives with ethanediyl intermediates. One common method is the reaction of benzene with 1,2-dibromoethane in the presence of a strong base, such as sodium hydroxide, to form the ethanediyl bridge. The methoxymethoxy groups can be introduced through the reaction of the intermediate with methoxymethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are often employed to improve reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1,2-ethanediyl)bis[2-(methoxymethoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethoxy groups can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid and sulfuric acid).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1,1’-(1,2-ethanediyl)bis[2-(methoxymethoxy)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis[2-(methoxymethoxy)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The ethanediyl bridge provides structural rigidity, affecting the overall conformation and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]

- Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-

- Benzene, 1,1’-(1,2-ethanediylbis(oxymethylene)]bis-

Uniqueness

Benzene, 1,1’-(1,2-ethanediyl)bis[2-(methoxymethoxy)- is unique due to the presence of methoxymethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-], also known by its CAS number 27820-29-7, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

- Molecular Formula: C15H16O

- Molecular Weight: 212.291 g/mol

- CAS Number: 27820-29-7

Synthesis

The synthesis of Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] typically involves the reaction of appropriate benzene derivatives with methoxymethanol under specific conditions to yield the desired compound. The reaction conditions and catalysts can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Recent studies have indicated that compounds similar to Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] exhibit significant antimicrobial activities. For instance, a related compound demonstrated effective larvicidal activity against Aedes aegypti, a vector for several viral diseases. The study reported an LC50 value of 28.9 ± 5.6 μM and an LC90 value of 162.7 ± 26.2 μM after 24 hours of exposure, highlighting the potential of such compounds in insect control strategies .

Cytotoxicity Studies

In evaluating the safety profile of these compounds, cytotoxicity tests are crucial. One study showed that a structurally related compound did not exhibit cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM . This suggests a favorable safety margin for further development.

Structure-Activity Relationship (SAR)

The biological activity of benzene derivatives is often influenced by their structural components. For example, the presence of methylenedioxy groups and specific aliphatic chains has been associated with enhanced biological activity . Understanding these relationships can guide the design of new compounds with improved efficacy and safety profiles.

Case Study 1: Larvicidal Activity

In a controlled study focusing on larvicidal activity against Aedes aegypti, researchers synthesized several benzodioxole derivatives and assessed their effectiveness. Among these, one compound exhibited promising results with significant larvicidal activity while displaying low toxicity in mammalian models . This study underscores the potential application of such compounds in vector control.

Case Study 2: Antibacterial Activity

Another investigation into related benzene derivatives revealed antibacterial properties against various pathogens. The study highlighted that modifications in the substituents on the aromatic ring could lead to enhanced antibacterial activity . Such findings are pivotal for developing new antimicrobial agents in an era where antibiotic resistance is a growing concern.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H16O |

| Molecular Weight | 212.291 g/mol |

| CAS Number | 27820-29-7 |

| LC50 (Larvicidal Activity) | 28.9 ± 5.6 μM |

| LC90 (Larvicidal Activity) | 162.7 ± 26.2 μM |

| Cytotoxicity (Human Cells) | No cytotoxicity up to 5200 μM |

Properties

CAS No. |

650601-19-7 |

|---|---|

Molecular Formula |

C18H22O4 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

1-(methoxymethoxy)-2-[2-[2-(methoxymethoxy)phenyl]ethyl]benzene |

InChI |

InChI=1S/C18H22O4/c1-19-13-21-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)22-14-20-2/h3-10H,11-14H2,1-2H3 |

InChI Key |

UWHVWQSHFCUHHI-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC=CC=C1CCC2=CC=CC=C2OCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.